4-Pyridineethanamine,n-ethyl-n-methyl-
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Overview
Description
4-Pyridineethanamine, N-ethyl-N-methyl- is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineethanamine, N-ethyl-N-methyl- typically involves the alkylation of 4-pyridineethanamine with ethyl and methyl groups. One common method is the reductive amination of 4-pyridinecarboxaldehyde with ethylamine and methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Pyridineethanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .
Scientific Research Applications
4-Pyridineethanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Pyridineethanamine, N-ethyl-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanamine: Similar in structure but lacks the ethyl and methyl groups.
N-Ethyl-4-pyridinemethanamine: Similar but only contains the ethyl group.
N-Methyl-4-pyridinemethanamine: Similar but only contains the methyl group
Uniqueness
4-Pyridineethanamine, N-ethyl-N-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties .
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
UCPPAFQATSWOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CC=NC=C1 |
Origin of Product |
United States |
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